molecular formula P2O5<br>O10P4 B091053 Tetraphosphorus decaoxide CAS No. 16752-60-6

Tetraphosphorus decaoxide

Cat. No. B091053
CAS RN: 16752-60-6
M. Wt: 283.89 g/mol
InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528021

Procedure details

Phosphate rock analyzing 68% bone phosphate of lime (tricalcium phosphate) was comminuted to a fineness such that 90% passed a 100-mesh screen. It was delivered to a pre-reactor having dimensions of 3'×6' at a rate of 200 lbs per ton of product using a weigh belt. Simultaneously water at a rate of 76 lb/ton and phosphoric acid (51.4% P2O5) at a rate of 266 lb/ton were also delivered to the prereactor. The phosphoric acid feed was selected to provide a total P2O5 :CaO ratio of 2.16 by weight (equivalent to a mole ratio of 0.85). The amount of water was selected to dilute the phosphoric acid to 40.0%. Anti-foam agent 0.08 lb/ton (Defoamer 2617-M made by Southern Sizing Corporation was used; it is described as an anionic fatty emulsion), was also delivered to the pre-reactor. The mixture was heated with agitation to a temperature of 175°-210° F. by steam injection. Silicon tetrafluoride and carbon dioxide vapors released by the reactants were vented to a scrubber. The rate of feed of ingredients to the pre-reactor and the size of the digester were selected to provide a retention time of 90 minutes for a production rate of 20 tons/hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[P:22]([O-])([O-])([O-])=[O:23].P(=O)(O)(O)O>O>[O:3]=[P:2]12[O:5][P:7]3([O:10][P:12]([O:15][P:22]([O:9]3)([O:4]1)=[O:23])(=[O:13])[O:1]2)=[O:8] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was delivered to a pre-reactor

Outcomes

Product
Name
Type
product
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.